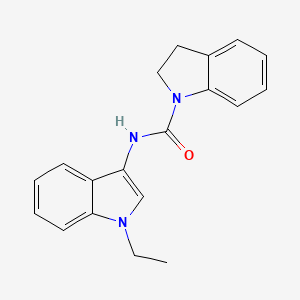![molecular formula C19H11F5N2O2 B2382676 N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide CAS No. 137640-96-1](/img/structure/B2382676.png)
N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide”, also known as diflufenican, is a herbicide . It is a pyridinecarboxamide that is pyridine-3-carboxamide substituted by a 2,4-difluorophenyl group at the carbamoyl nitrogen and a 3-(trifluoromethyl)phenoxy group at position 2 .
Molecular Structure Analysis
The molecular formula of this compound is C19H11F5N2O2 . The InChIKey is WYEHFWKAOXOVJD-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
The melting point of this compound is 110°C . It has a density of 1.4301 (estimate) . The pKa is predicted to be 9.03±0.70 .
Mecanismo De Acción
Target of Action
N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide, also known as Diflufenican , is a synthetic chemical belonging to the group carboxamide . It is primarily targeted towards broad-leaved weeds, including Stellaria media (Chickweed), Veronica spp. (Speedwell), Viola spp., Geranium spp. (Cranesbill), and Lamium spp. (Dead nettles) .
Mode of Action
Diflufenican acts as a residual and foliar herbicide that can be applied pre-emergence and post-emergence . It is a contact, selective herbicide . The mode of action of Diflufenican is a bleaching action, due to the inhibition of carotenoid biosynthesis . This inhibition prevents photosynthesis, leading to plant death .
Biochemical Pathways
The primary biochemical pathway affected by Diflufenican is the carotenoid biosynthesis pathway . Carotenoids are essential for photosynthesis as they absorb light energy for use in this process. By inhibiting carotenoid biosynthesis, Diflufenican disrupts photosynthesis, leading to the death of the plant .
Pharmacokinetics
The pharmacokinetic properties of Diflufenican include its absorption, distribution, metabolism, and excretion (ADME). It has a low solubility in water (<0.05 mg/l at 25 °C) It is soluble in most organic solvents , suggesting that it can be absorbed by plants through organic matter in the soil. The compound is stable in air up to its melting point , indicating that it is not readily metabolized or broken down in the environment
Result of Action
The primary result of Diflufenican’s action is the death of the targeted broad-leaved weeds . By inhibiting carotenoid biosynthesis and thus preventing photosynthesis, the compound causes the plants to die . This makes Diflufenican an effective herbicide for controlling the growth of these weeds.
Action Environment
The action of Diflufenican can be influenced by various environmental factors. Its stability in air up to its melting point suggests that it is resistant to degradation in the environment, enhancing its efficacy as a herbicide. Its low solubility in water may limit its effectiveness in wet environments
Análisis Bioquímico
Biochemical Properties
N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide acts as a residual and foliar herbicide . It interacts with enzymes involved in the biosynthesis of carotenoids, leading to their inhibition . This interaction prevents photosynthesis, leading to plant death .
Cellular Effects
On a cellular level, this compound has a bleaching action due to the inhibition of carotenoid biosynthesis . This prevents photosynthesis, leading to the death of the plant cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of carotenoid biosynthesis . This inhibition prevents photosynthesis, leading to plant death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . The compound is stable in air up to its melting point . In soil, degradation proceeds via the metabolites 2-(3-trifluoromethylphenoxy)nicotinamide and 2-(3-trifluoromethylphenoxy)nicotinic acid to bound residues and CO2 .
Metabolic Pathways
The metabolic pathways of this compound involve its degradation in soil to the metabolites 2-(3-trifluoromethylphenoxy)nicotinamide and 2-(3-trifluoromethylphenoxy)nicotinic acid .
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O2/c20-12-7-8-15(14(21)10-12)26-18(27)16-5-2-6-17(25-16)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXFJAWIGKTLDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
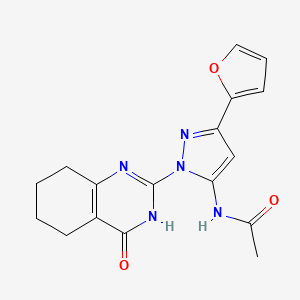
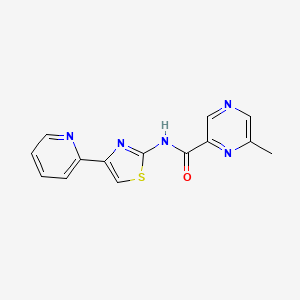
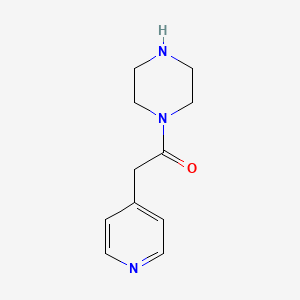
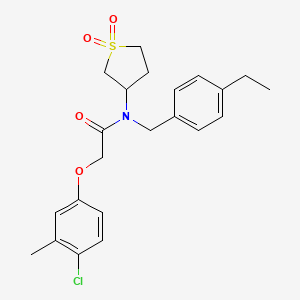
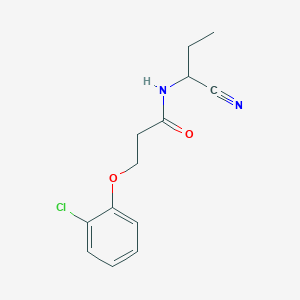
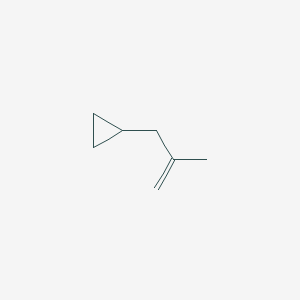
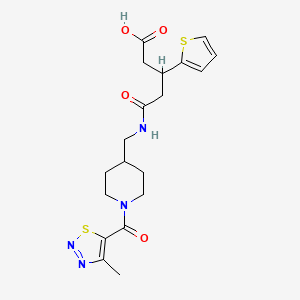
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone](/img/structure/B2382604.png)
![3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2382606.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide](/img/structure/B2382608.png)
![3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride](/img/structure/B2382609.png)

![2-(5-chlorothiophen-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2382611.png)
